molecular formula C7H10F3NO3 B15307271 2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid

2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid

Katalognummer: B15307271
Molekulargewicht: 213.15 g/mol
InChI-Schlüssel: GTNSKVIWIVJFQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid is an organic compound with the molecular formula C7H10F3NO3 It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid typically involves the reaction of 2-methylpropanoic acid with trifluoroacetic anhydride and N-methylacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological and medicinal applications. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-methyl-3-(2,2,2-trifluoro-N-methylacetamido)propanoic acid is unique due to the combination of its trifluoromethyl group and N-methylacetamido moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C7H10F3NO3

Molekulargewicht

213.15 g/mol

IUPAC-Name

2-methyl-3-[methyl-(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C7H10F3NO3/c1-4(5(12)13)3-11(2)6(14)7(8,9)10/h4H,3H2,1-2H3,(H,12,13)

InChI-Schlüssel

GTNSKVIWIVJFQK-UHFFFAOYSA-N

Kanonische SMILES

CC(CN(C)C(=O)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.